{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid
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Overview
Description
2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multiple steps. One common method starts with the reaction of bromoacetic acid with 2-mercaptobenzothiazole to form (2-benzothiazolylthio)acetic acid . This intermediate is then further reacted with hydrazine derivatives under specific conditions to introduce the hydrazono group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the hydrazono group can produce hydrazine derivatives.
Scientific Research Applications
2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential anticonvulsant and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with various molecular targets. In medicinal applications, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers . These interactions can modulate neuronal activity and have potential therapeutic effects in conditions like epilepsy and cancer.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Similar in structure but lacks the methoxyphenoxy group.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Contains a succinic acid moiety instead of the acetic acid group.
Uniqueness
2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its combination of a benzothiazole ring, a hydrazono group, and a methoxyphenoxy group. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C19H17N3O5S2 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H17N3O5S2/c1-26-15-8-12(6-7-14(15)27-10-18(24)25)9-20-22-17(23)11-28-19-21-13-4-2-3-5-16(13)29-19/h2-9H,10-11H2,1H3,(H,22,23)(H,24,25)/b20-9+ |
InChI Key |
SCOFZCMOMJKFCG-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O |
Origin of Product |
United States |
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